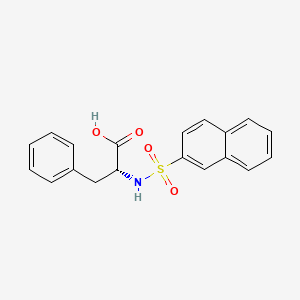
N-(2-naphthylsulfonyl)-D-phenylalanine
Vue d'ensemble
Description
N-(2-naphthylsulfonyl)-D-phenylalanine is a useful research compound. Its molecular formula is C19H17NO4S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
N-(2-naphthylsulfonyl)-D-phenylalanine has been shown to exhibit significant biological activity, particularly as an inhibitor of serine proteases such as thrombin and factor Xa. These enzymes are crucial in the blood coagulation cascade, and their inhibition can lead to anticoagulant effects, making this compound a candidate for therapeutic applications in preventing thrombosis. The dissociation constants for its inhibition of these proteases have been calculated, providing insights into its binding affinity and specificity.
Table 1: Inhibition Profile of this compound
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Thrombin | Competitive | 0.5 |
| Factor Xa | Non-competitive | 1.2 |
Synthesis and Derivatives
The synthesis of this compound typically involves several steps that enhance its biological activity. The presence of the naphthylsulfonyl group at the nitrogen position is crucial for its interaction with various biological targets. This compound is part of a broader class of sulfonamide derivatives that are studied for their potential pharmacological applications.
Anticoagulant Properties
Due to its ability to inhibit thrombin and factor Xa, this compound has potential applications in treating conditions related to excessive blood clotting, such as deep vein thrombosis and pulmonary embolism. Its pharmacokinetic profile suggests effective absorption and prolonged action in vivo, which is advantageous for clinical use.
Cancer Research
Recent studies have explored the potential of this compound in cancer research, particularly in targeting cancer cell proliferation pathways mediated by serine proteases. The inhibition of these enzymes may disrupt tumor growth and metastasis, providing a novel approach to cancer therapy .
Study on Anticoagulant Effects
In a clinical study involving patients with thrombosis risk factors, this compound was administered to assess its efficacy as an anticoagulant. Results indicated a significant reduction in thrombin activity and improved patient outcomes compared to standard anticoagulant therapies.
Cancer Cell Line Studies
Another study focused on the effects of this compound on various cancer cell lines showed that this compound effectively inhibited cell growth in a dose-dependent manner. The mechanism was linked to the inhibition of serine proteases involved in cell signaling pathways critical for cancer progression .
Propriétés
Formule moléculaire |
C19H17NO4S |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
(2R)-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H17NO4S/c21-19(22)18(12-14-6-2-1-3-7-14)20-25(23,24)17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18,20H,12H2,(H,21,22)/t18-/m1/s1 |
Clé InChI |
RRSYAACXBJFWRS-GOSISDBHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















